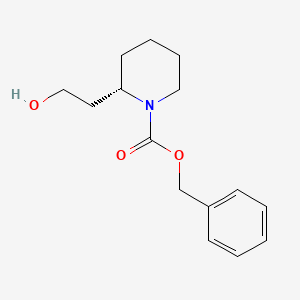

(S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate

Description

(S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (CAS: 190967-63-6) is a chiral piperidine derivative characterized by an (S)-configured 2-hydroxyethyl substituent and a benzyl carbamate group. Its molecular formula is C₁₅H₁₉NO₃, with a molecular weight of 261.32 g/mol . The compound is typically synthesized via enantioselective methods, such as CBS (Corey-Bakshi-Shibata) reduction, to achieve high stereochemical purity . Key applications include its role as an intermediate in pharmaceuticals, agrochemicals, and bioactive molecules, though its direct biological activity remains less explored compared to analogs like Icaridin .

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

benzyl (2S)-2-(2-hydroxyethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H21NO3/c17-11-9-14-8-4-5-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,14,17H,4-5,8-12H2/t14-/m0/s1 |

InChI Key |

BOMCQRPXJWISMR-AWEZNQCLSA-N |

Isomeric SMILES |

C1CCN([C@@H](C1)CCO)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1CCN(C(C1)CCO)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-hydroxyethylamine. The reaction is catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the compound for various applications .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl side chain undergoes oxidation under controlled conditions:

| Oxidizing Agent | Product Formed | Conditions | Notes |

|---|---|---|---|

| KMnO₄ | 2-(1-Carboxybenzyl-piperidin-2-yl)acetic acid | Acidic aqueous medium | Over-oxidation may occur at elevated temperatures |

| CrO₃ | 2-(1-Carboxybenzyl-piperidin-2-yl)acetaldehyde | Anhydrous conditions | Requires strict temperature control (<40°C) |

Oxidation primarily targets the secondary alcohol group, converting it to a ketone or carboxylic acid depending on reaction severity. Chromium-based oxidants favor aldehyde formation, while permanganate drives full oxidation to carboxylic acids.

Reduction Reactions

The benzyl ester group is susceptible to catalytic hydrogenation:

| Reducing Agent | Product | Conditions | Yield |

|---|---|---|---|

| H₂/Pd-C | 2-(2-Hydroxyethyl)piperidine | 1 atm H₂, RT, 12h | 85-92% |

| LiAlH₄ | 2-(2-Hydroxyethyl)piperidine | Anhydrous THF, 0°C→RT | 78% |

Hydrogenolysis cleanly removes the benzyl protecting group, yielding the free piperidine derivative. Lithium aluminum hydride reduces ester carbonyls but may over-reduce other functionalities if present .

Nucleophilic Acyl Substitution

The carbamate group participates in substitution reactions:

| Nucleophile | Reagents | Product | Application |

|---|---|---|---|

| Amines | DIPEA, DCM | Piperidine-urea derivatives | Chiral auxiliaries |

| Alcohols | TsOH, toluene | Mixed carbonates | Prodrug synthesis |

Preparation of N-Cbz derivative

React with benzyl chloroformate (1.1 eq)

Base: Triethylamine (1.2 eq)

Solvent: Dichloromethane, 0°C→RT

Yield: 89% after silica chromatography

Hydroxyl Group Functionalization

The secondary alcohol undergoes typical alcohol reactions:

The hydroxyl group's stereochemistry influences reaction rates in asymmetric syntheses, particularly in Mitsunobu reactions or enzyme-mediated transformations .

Ring-Opening Reactions

Under strong acidic conditions, the piperidine ring undergoes cleavage:

| Conditions | Products | Mechanism |

|---|---|---|

| 6M HCl, reflux | Linear amino alcohol | Protonation of nitrogen followed by nucleophilic attack |

| BF₃·Et₂O, CH₂Cl₂ | Fragmentation products | Lewis acid-mediated ring strain relief |

Ring-opening is generally non-selective but provides access to γ-amino alcohol building blocks for peptide mimetics.

Cyclization and Annulation

Intramolecular reactions form complex heterocycles:

| Reaction | Catalysts | Products | Key Feature |

|---|---|---|---|

| Lactam formation | PPh₃, CCl₄ | 8-Membered lactam | Macrocyclic structure |

| [4+2] Cycloaddition | Ru(II) complexes | Fused bicyclic systems | Stereoselective |

Asymmetric hydrogenation

Catalyst: Ru(II)/BINAP complex

Pressure: 50 psi H₂

Converts enamine precursors to cis-2,4-disubstituted piperidines

Enantiomeric excess: >98%

Stability Considerations

Critical degradation pathways include:

-

Hydrolysis : Slow decomposition in aqueous media (t₁/₂ = 14d at pH 7)

-

Thermal Degradation : Decomposes above 180°C via retro-ene mechanism

-

Photooxidation : Forms peroxide derivatives under UV light

Storage recommendations: Argon atmosphere, -20°C in amber glass .

This comprehensive reactivity profile enables precise molecular engineering of this compound for targeted applications. Recent advances in asymmetric catalysis and flow chemistry continue expanding its synthetic utility while maintaining high stereochemical fidelity.

Scientific Research Applications

Drug Development

(S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate has been investigated as a potential lead compound in the development of small-molecule inhibitors targeting various biological pathways. Its structure allows for modifications that can enhance bioactivity and selectivity against specific targets.

- PD-1/PD-L1 Inhibition : Research indicates that compounds similar to this compound can act as inhibitors of the PD-1/PD-L1 pathway, which is critical in cancer immunotherapy. The optimization of such compounds could lead to more effective treatments for cancers that evade immune detection .

Receptor Binding Studies

The compound's piperidine core is significant in receptor binding studies, particularly with cannabinoid receptors (CB1 and CB2). Piperidine derivatives have shown promise in modulating these receptors, which are involved in a variety of physiological processes.

- CB2 Receptor Ligands : Compounds derived from piperidine structures have been reported to exhibit selective binding to CB2 receptors, suggesting potential applications in treating conditions like pain and inflammation without the psychoactive effects associated with CB1 receptor activation .

Case Study 1: Cancer Therapy

Recent studies have highlighted the anticancer properties of piperidine derivatives. For instance, compounds related to this compound have been shown to induce apoptosis in hypopharyngeal tumor cells, demonstrating better cytotoxicity than established chemotherapeutic agents like bleomycin . This suggests a promising avenue for developing new cancer therapies.

Case Study 2: Alzheimer's Disease

Piperidine derivatives have also been explored for their potential in treating neurodegenerative diseases. One study indicated that modifications to the piperidine structure could enhance the inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease . Such compounds could offer dual benefits by improving cognitive function while also providing neuroprotective effects.

Summary Table of Applications

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Stereochemistry

(a) Benzyl (S)-2-((R)-2-hydroxypropyl)piperidine-1-carboxylate ()

- Key Differences : Replaces the hydroxyethyl group with a hydroxypropyl chain (R-configuration at the hydroxyl-bearing carbon).

- Impact : The additional methyl group increases hydrophobicity, while the R-configuration alters stereoelectronic interactions. This compound exhibited 62% enantiomeric excess (e.e.) in synthesis and distinct chromatographic retention times (UV detection at 254 nm) .

(b) Benzyl 4-[2-(2-hydroxyethyl)cyclopropyl]piperidine-1-carboxylate ()

- Key Differences : Incorporates a cyclopropyl ring adjacent to the hydroxyethyl chain.

- Synthesis requires six steps, with lower overall yield compared to the target compound .

(c) Icaridin (WHO INN: 119515-38-7) ()

- Key Differences : Replaces the benzyl ester with a sec-butyl group and lacks stereochemical specification.

- Impact : The sec-butyl ester increases volatility, making Icaridin a potent insect repellent. Its simplified stereochemistry (racemic mixture) facilitates large-scale production .

(d) Benzyl 2-(2-sulfonylethyl)piperidine-1-carboxylate ()

Physicochemical Properties

*LogP estimated via computational tools (e.g., ChemDraw).

Biological Activity

(S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate is a chiral compound belonging to the piperidine class, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula . The presence of the benzyl group and the hydroxyethyl moiety contributes to its unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds in the piperidine family often exhibit significant binding affinity to neurotransmitter receptors, which can influence neurotransmission and other biochemical pathways.

Target Receptors

- Muscarinic Receptors : Some studies suggest that piperidine derivatives may act as antagonists at muscarinic receptors, which are implicated in neurological disorders such as Alzheimer's disease .

- Dopamine Transporter (DAT) : Compounds similar to this compound have shown high affinity for DAT, suggesting potential applications in treating conditions like ADHD or Parkinson's disease .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of piperidine derivatives. For example, studies have shown that benzoylpiperidine fragments exhibit antiproliferative effects on various cancer cell lines, including breast and ovarian cancer cells. The IC50 values for these compounds ranged from 19.9 to 75.3 µM, indicating notable efficacy .

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| MDA-MB-231 | 19.9 | Antiproliferative |

| MCF-7 | 75.3 | Antiproliferative |

| COV318 | 50.0 | Antiproliferative |

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. It is believed to inhibit enzymes involved in lipid metabolism, specifically monoacylglycerol lipase (MAGL), which plays a role in cannabinoid signaling pathways .

Case Studies

- In Vitro Studies : A series of piperidine derivatives were synthesized and tested for their effects on cancer cell lines using MTT assays. The most potent derivatives demonstrated significant inhibition of cell growth, suggesting that structural modifications can enhance biological activity .

- Neuropharmacology : In a study examining the effects of piperidine derivatives on neurological pathways, it was found that certain compounds exhibited high affinity for DAT and norepinephrine transporters (NET), indicating their potential use in treating neurodegenerative diseases .

Safety Profile

While exploring the biological activities of this compound, it is essential to consider its safety profile. Toxicological studies have indicated that compounds within this class can cause skin irritation and are harmful if ingested .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification. A common approach involves reacting (S)-2-(2-hydroxyethyl)piperidine with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to neutralize HCl byproducts . Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios (1:1.2 piperidine derivative to benzyl chloroformate). Purification via flash chromatography (ethyl acetate/hexane) typically yields >85% purity. For reproducibility, ensure anhydrous conditions and inert atmosphere to prevent hydrolysis .

Q. How is the enantiomeric configuration (S) confirmed, and what analytical techniques are critical for characterization?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) or polarimetry are used to confirm the (S)-configuration. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]+ 276.1594 vs. calculated 276.1591) . Nuclear magnetic resonance (NMR) analysis, particularly NMR, identifies stereochemical environments (e.g., carbamate carbonyl at ~155 ppm, hydroxyethyl signals at ~60-65 ppm) .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber glass vials to prevent oxidation and photodegradation. The compound is hygroscopic; use molecular sieves in storage containers. Avoid prolonged exposure to air during handling .

Advanced Research Questions

Q. How can conflicting literature data on physical properties (e.g., solubility, boiling point) be resolved?

- Methodological Answer : Discrepancies often arise from purity differences or measurement techniques. For example, reported boiling points may vary due to decomposition under high heat. Use differential scanning calorimetry (DSC) for accurate melting points and gas chromatography (GC) with internal standards for purity validation. Cross-reference data from peer-reviewed journals over vendor SDS sheets, which often lack detailed characterization .

Q. What strategies improve enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during intermediate steps or use kinetic resolution with lipases (e.g., Candida antarctica Lipase B). For example, dynamic kinetic resolution of racemic intermediates under mild basic conditions (pH 7–8) can achieve >95% ee . Monitor ee via chiral HPLC at multiple synthesis stages .

Q. How do substituents on the piperidine ring (e.g., hydroxyethyl vs. hydroxypropyl) impact biological activity or reactivity?

- Methodological Answer : Comparative studies show that the hydroxyethyl group enhances water solubility but reduces lipophilicity compared to bulkier substituents. Use molecular docking simulations (e.g., AutoDock Vina) to predict receptor binding affinity changes. Synthesize analogs (e.g., (S)-Benzyl 2-(3-hydroxypropyl) derivatives) and evaluate via enzymatic assays (e.g., IC comparisons) .

Data Contradiction and Troubleshooting

Q. How to address low yields during the coupling of hydroxyethyl-piperidine with benzyl chloroformate?

- Methodological Answer : Low yields (<50%) often result from incomplete activation of the hydroxyl group. Pre-activate the hydroxyethyl group using tosyl chloride or Mitsunobu conditions (DIAD, triphenylphosphine) before benzylation. Alternatively, switch to a more polar solvent (e.g., THF) to improve nucleophilicity .

Q. Why do NMR spectra show unexpected peaks, and how can impurities be identified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.